molecular formula C10H16F2N2O B13340155 (S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide

(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide

Katalognummer: B13340155
Molekulargewicht: 218.24 g/mol
InChI-Schlüssel: UZIXJJXSHTVJSH-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclobutane ring substituted with difluoro groups and a pyrrolidinyl moiety, making it an interesting subject for chemical and pharmacological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.

    Introduction of Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Pyrrolidinyl Moiety: This step involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced.

    N-Methylation: The final step involves methylation of the nitrogen atom using methyl iodide or similar methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-3,3-Difluoro-N-methyl-N-(pyrrolidin-3-yl)cyclobutane-1-carboxamide is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity and biological activity. These fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Eigenschaften

Molekularformel

C10H16F2N2O

Molekulargewicht

218.24 g/mol

IUPAC-Name

3,3-difluoro-N-methyl-N-[(3S)-pyrrolidin-3-yl]cyclobutane-1-carboxamide

InChI

InChI=1S/C10H16F2N2O/c1-14(8-2-3-13-6-8)9(15)7-4-10(11,12)5-7/h7-8,13H,2-6H2,1H3/t8-/m0/s1

InChI-Schlüssel

UZIXJJXSHTVJSH-QMMMGPOBSA-N

Isomerische SMILES

CN([C@H]1CCNC1)C(=O)C2CC(C2)(F)F

Kanonische SMILES

CN(C1CCNC1)C(=O)C2CC(C2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.